

# Spectroscopic Profile of Phyllanthurinolactone: A Technical Overview

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## Compound of Interest

Compound Name: *Phyllanthurinolactone*

Cat. No.: *B13435973*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Phyllanthurinolactone**, a bioactive natural product isolated from *Phyllanthus urinaria* L. While the complete experimental spectroscopic data from the original seminal publication is not publicly available, this document compiles and presents the known information and provides a framework for understanding the structural elucidation of this compound.

**Phyllanthurinolactone** was first isolated and identified by Ueda, Shigemori, and Yamamura in 1995, as detailed in their publication in *Tetrahedron Letters*.<sup>[1][2]</sup> It was discovered as a "leaf-closing factor," a substance responsible for the nyctinastic movement of the leaves of *Phyllanthus urinaria*.

## Chemical Structure and Properties

- IUPAC Name: (6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one
- Molecular Formula: C<sub>14</sub>H<sub>18</sub>O<sub>8</sub>
- Molecular Weight: 314.29 g/mol

## Spectroscopic Data Summary

Detailed quantitative spectroscopic data from the original isolation paper is not available in the public domain. The following tables are structured to present the anticipated data based on the known structure of **Phyllanthurinolactone**. This structure was elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For **Phyllanthurinolactone**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would have been crucial for establishing the connectivity and stereochemistry of the molecule.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **Phyllanthurinolactone**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data not available	Aglycone Protons			
Data not available	Glucosyl Protons			

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data for **Phyllanthurinolactone**

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not available	Aglycone Carbons
Data not available	Glucosyl Carbons

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Phyllanthurinolactone** would be expected to show characteristic absorptions for its hydroxyl, lactone, and ether functionalities.

Table 3: Anticipated IR Absorption Bands for **Phyllanthurinolactone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
~1750	Strong	C=O stretch (lactone)
~1650	Medium	C=C stretch (alkene)
~1100	Strong	C-O stretch (ether and alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structural features.

Table 4: Anticipated Mass Spectrometry Data for **Phyllanthurinolactone**

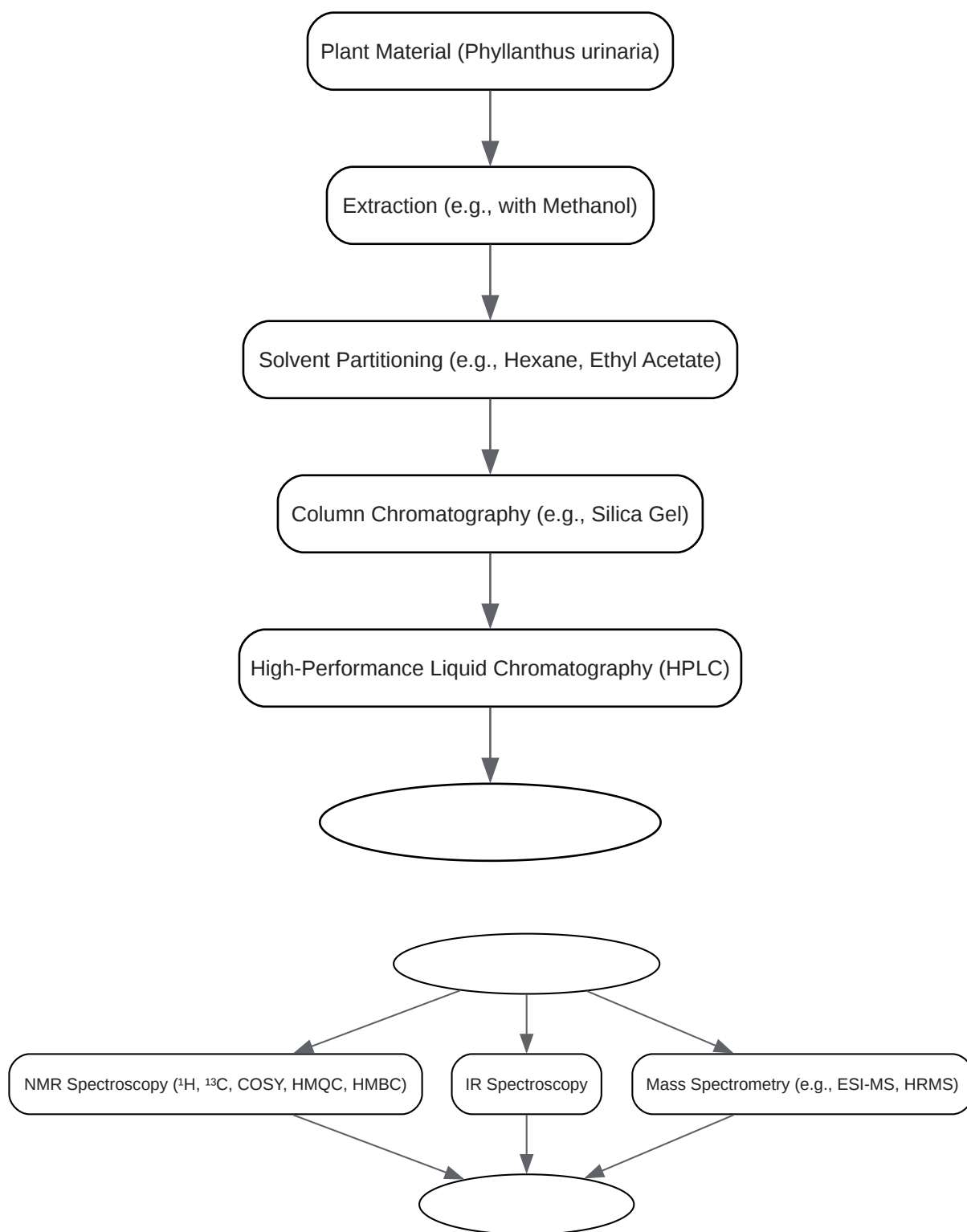
m/z	Ion Type	Proposed Fragment
314	[M] <sup>+</sup>	Molecular Ion
Data not available	Fragmentation data would reveal the loss of the glucose moiety and other characteristic fragments.	

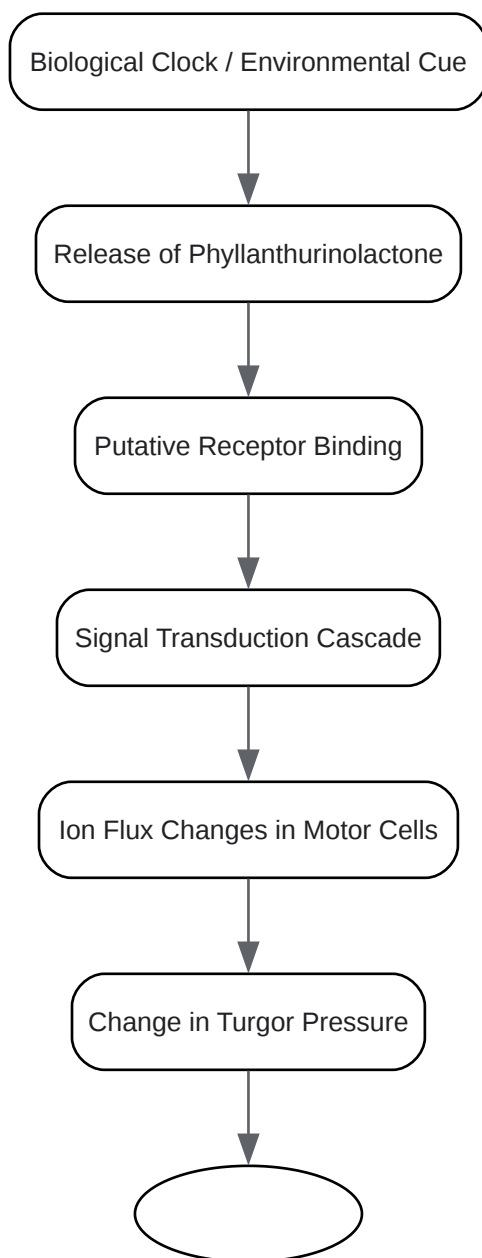
## Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of **Phyllanthurinolactone** are described in the original 1995 Tetrahedron Letters publication. The general workflow for such a process is outlined below.

### General Isolation Workflow

The isolation of a natural product like **Phyllanthurinolactone** from its plant source typically involves a multi-step process.





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## References

- 1. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
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